molecular formula C19H36O2Sn B12566530 Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane CAS No. 214493-35-3

Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane

Cat. No.: B12566530
CAS No.: 214493-35-3
M. Wt: 415.2 g/mol
InChI Key: MYVSVXURMCAMFQ-UHFFFAOYSA-N
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Description

Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane is a chemical compound known for its unique structure and properties. It is a stannane derivative, which means it contains a tin (Sn) atom bonded to organic groups. The compound features a 1,3-dioxolane ring and a butadiene moiety, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane typically involves the reaction of tributylstannyl lithium with a suitable dioxolane derivative. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and yield. Purification steps, including distillation and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized tin derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.

    Substitution: The compound can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, organometallic reagents; reactions may require catalysts and are often conducted at controlled temperatures.

Major Products Formed

    Oxidation: Oxidized tin derivatives.

    Reduction: Reduced tin species.

    Substitution: Various substituted tin compounds depending on the reagents used.

Scientific Research Applications

Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane involves its interaction with molecular targets through its tin atom and organic moieties. The compound can form complexes with various substrates, facilitating reactions such as bond formation or cleavage. The 1,3-dioxolane ring and butadiene moiety contribute to its reactivity and specificity in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Tributylstannane: A simpler stannane derivative without the dioxolane and butadiene groups.

    Tributyltin chloride: Contains a tin atom bonded to three butyl groups and a chlorine atom.

    Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide: Similar in structure but contains a phosphonium group instead of a stannane group.

Uniqueness

Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane is unique due to its combination of a stannane core with a 1,3-dioxolane ring and a butadiene moiety. This unique structure imparts specific reactivity and properties that are not observed in simpler stannane derivatives or other similar compounds.

Properties

CAS No.

214493-35-3

Molecular Formula

C19H36O2Sn

Molecular Weight

415.2 g/mol

IUPAC Name

tributyl-[4-(1,3-dioxolan-2-yl)buta-1,3-dienyl]stannane

InChI

InChI=1S/C7H9O2.3C4H9.Sn/c1-2-3-4-7-8-5-6-9-7;3*1-3-4-2;/h1-4,7H,5-6H2;3*1,3-4H2,2H3;

InChI Key

MYVSVXURMCAMFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC=CC1OCCO1

Origin of Product

United States

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